N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide

Catalog No.
S12321186
CAS No.
M.F
C11H9N3O3
M. Wt
231.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acr...

Product Name

N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide

IUPAC Name

N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)prop-2-enamide

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

InChI

InChI=1S/C11H9N3O3/c1-2-9(15)12-6-3-4-7-8(5-6)14-11(17)10(16)13-7/h2-5H,1H2,(H,12,15)(H,13,16)(H,14,17)

InChI Key

FNPFZHUNOKVASP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)NC(=O)C(=O)N2

N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide is a compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. This compound features a 2,3-dioxo functional group and an acrylamide moiety, which contributes to its potential reactivity and biological activity. The unique structure of this compound enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical behavior of N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide can be explored through various reactions:

  • Condensation Reactions: The acrylamide group allows for Michael addition reactions with nucleophiles.
  • Reduction Reactions: The dioxo groups can undergo reduction to form corresponding diols.
  • Substitution Reactions: The nitrogen atoms in the quinoxaline ring can participate in electrophilic substitution reactions.

These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize derivatives with specific properties.

N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide has shown promising biological activities:

  • Dipeptidyl Peptidase-IV Inhibition: This compound has been identified as a selective inhibitor of dipeptidyl peptidase-IV (DPP-4), which is significant for managing diabetes by enhancing insulin secretion and lowering blood glucose levels .
  • Anti-inflammatory Properties: Some studies suggest that derivatives of quinoxaline compounds exhibit anti-inflammatory effects, potentially useful in treating conditions like osteoarthritis .

The synthesis of N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide typically involves several steps:

  • Formation of Quinoxaline Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Dioxo Groups: The dioxo functionality can be introduced via oxidation reactions.
  • Acrylamide Formation: The final step involves the attachment of the acrylamide moiety through condensation reactions with suitable amines or carboxylic acids.

For example, a general method includes refluxing dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with primary amines in ethanol .

N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide has various applications:

  • Pharmaceutical Development: As a DPP-4 inhibitor, it is being explored for diabetes management.
  • Research Tool: Its unique chemical properties make it useful in biochemical assays and studies focusing on enzyme inhibition.

Studies have indicated that N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide interacts with several biological targets:

  • Enzyme Binding: Its ability to inhibit DPP-4 suggests specific binding interactions that can be characterized using computational docking studies.
  • Cellular Effects: In vitro studies may reveal its effects on cellular pathways involved in inflammation and metabolism.

Several compounds share structural similarities with N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(6,7-dichloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl) -Contains chlorine substituents; similar quinoxaline structurePotential NMDA receptor antagonist
1-Amino-N-(1-cyanomethyl)-1H-imidazo[4,5-b]pyridineDifferent heterocyclic framework; includes cyanomethyl groupAnticancer properties
5-Methyl-N-(6-methylthioquinoxalin-2-yl)acetamideContains methylthio group; similar quinoxaline coreAntimicrobial activity

These compounds highlight the uniqueness of N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide in its specific functional groups and biological activities.

Multi-step Synthesis Pathways for Quinoxaline-based Acrylamide Derivatives

The synthesis of N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acrylamide typically begins with functionalized quinoxaline-dione precursors. A common approach involves the preparation of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (Compound 3), achieved via chlorosulfonation of quinoxaline-dione derivatives. This intermediate undergoes nucleophilic substitution with primary amines or sulfa drugs to yield sulfonamide adducts, which are subsequently functionalized with acrylamide groups.

For example, Anwar et al. demonstrated the synthesis of quinoxaline sulfonamides by reacting sulfonyl chloride derivatives with 2-aminothiazole or 4-fluoroaniline in ethanol under reflux. Acrylamide conjugation is then achieved through acylation reactions. In a separate study, acrylamide-quinoxaline hybrids were synthesized via a three-step process: (1) nitro group introduction at the 7-position of quinoxaline-2-amine, (2) reduction to the corresponding aniline, and (3) acylation with acryloyl chloride derivatives.

Table 1: Comparative Synthesis Routes for Quinoxaline Acrylamide Derivatives

StepReagents/ConditionsYield (%)Reference
1Chlorosulfonation of quinoxaline-dione65–78
2Acylation with acryloyl chloride/DIPEA58–91
3Radical-mediated coupling (hypothetical)N/A

Key challenges include controlling regioselectivity during sulfonation and minimizing side reactions during acylation. The use of polar aprotic solvents like tetrahydrofuran (THF) and catalysts such as triethylamine improves reaction efficiency.

Nucleophilic Substitution Strategies at the 6-Position of Tetrahydroquinoxaline-dione

The 6-position of tetrahydroquinoxaline-dione is highly reactive due to electron-withdrawing effects from the adjacent dione groups. Nucleophilic substitution at this site is facilitated by sulfonyl chloride intermediates, which react with amines, thiols, or hydroxylamines. For instance, 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (Compound 3) reacts with sulfanilamide in ethanol to form sulfonamide-linked derivatives.

Table 2: Nucleophilic Substitution Reactions at the 6-Position

NucleophileConditionsProduct Yield (%)Reference
SulfanilamideEthanol, reflux, 6 h72
2-AminothiolPyridine, reflux, 6 h68
4-FluoroanilineEthanol, reflux, 3 h65

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

231.06439116 g/mol

Monoisotopic Mass

231.06439116 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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